molecular formula C17H19IO3 B4887608 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene

1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene

Cat. No. B4887608
M. Wt: 398.23 g/mol
InChI Key: YPZZOXCNBQXDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, commonly known as IEMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of IEMB is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, IEMB has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules that are essential for cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, IEMB has been shown to have other biochemical and physiological effects. For example, IEMB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using IEMB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying the effects of various compounds on cancer cells. However, one limitation of using IEMB is that it is relatively expensive compared to other compounds that are used in similar experiments.

Future Directions

There are several future directions for research on IEMB. One area of interest is the development of novel polymers that incorporate IEMB as a building block. These polymers could have unique properties that make them useful in a variety of applications. Another area of interest is the development of new anticancer agents that are based on the structure of IEMB. Finally, further research is needed to fully understand the mechanism of action of IEMB and its potential applications in various fields.
Conclusion:
In conclusion, IEMB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively straightforward, and IEMB has been studied for its potential anticancer activity, as well as its other biochemical and physiological effects. While there are advantages and limitations to using IEMB in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and applications.

Scientific Research Applications

IEMB has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, IEMB has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, IEMB has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, IEMB has been studied for its potential use as a tracer for environmental pollutants.

properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZZOXCNBQXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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